molecular formula C11H19N3O2 B6285101 tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate CAS No. 2140316-52-3

tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate

Cat. No.: B6285101
CAS No.: 2140316-52-3
M. Wt: 225.3
InChI Key:
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Description

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate is a synthetic organic compound that features a unique combination of an azetidine ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an azetidine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the azetidine ring may produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The azetidine ring may interact with biological membranes or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate: shares structural similarities with other imidazole-containing compounds and azetidine derivatives.

    Imidazole derivatives: These compounds are known for their broad range of biological activities, including antimicrobial and anticancer properties.

    Azetidine derivatives: These compounds are studied for their potential use in pharmaceuticals and materials science.

Uniqueness

The unique combination of an azetidine ring and an imidazole moiety in this compound provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2140316-52-3

Molecular Formula

C11H19N3O2

Molecular Weight

225.3

Purity

91

Origin of Product

United States

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